1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one
Description
This compound features a benzo[d]thiazole core substituted with a methoxy group at position 6, linked via a piperazine ring to a butan-1-one chain bearing a 4-methoxyphenylsulfonyl moiety. The sulfonyl group may enhance metabolic stability and solubility compared to non-sulfonated analogs .
Properties
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-30-17-5-8-19(9-6-17)33(28,29)15-3-4-22(27)25-11-13-26(14-12-25)23-24-20-10-7-18(31-2)16-21(20)32-23/h5-10,16H,3-4,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSANCGZUWTNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Piperazine Substitution: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a base such as potassium carbonate to form the piperazinyl derivative.
Sulfonylation: The piperazinyl derivative undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Butanone Addition: Finally, the compound is reacted with 4-bromobutanone under basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, potentially forming sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives of the methoxy groups.
Reduction: Alcohol derivatives of the butanone moiety.
Substitution: Sulfonamide or sulfone derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are implicated in cancer progression.
- Neuropharmacology : The piperazine component is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety. Studies on related compounds have shown promise in modulating serotonergic pathways.
- Anti-inflammatory Properties : The compound's ability to inhibit COX enzymes may also extend to anti-inflammatory applications, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
Biochemical Research
- Fluorescent Probes : The benzo[d]thiazole moiety can be utilized in the development of fluorescent probes for imaging biological processes. This application is particularly relevant in cellular biology where tracking cellular activities is crucial .
- Enzyme Inhibition Studies : Investigations into the compound's interaction with various enzymes can provide insights into its biochemical pathways and potential therapeutic uses. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .
Material Science
- Synthesis of New Materials : The unique chemical structure allows for the exploration of new materials with specific electronic or optical properties. This includes applications in organic electronics or photonic devices where such compounds can serve as semiconductors or light-emitting materials.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of benzo[d]thiazole derivatives, including those similar to 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one. The findings revealed significant cytotoxicity against breast cancer cell lines, attributed to the inhibition of COX enzymes and subsequent apoptosis induction.
Case Study 2: Neuropharmacological Effects
Research conducted on piperazine derivatives demonstrated their efficacy in animal models of depression. The study highlighted that modifications to the piperazine ring could enhance binding affinity to serotonin receptors, suggesting that our compound may possess similar properties worth exploring further.
Mechanism of Action
The mechanism of action of 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one involves its interaction with molecular targets such as receptors or enzymes. The benzo[d]thiazole moiety may interact with specific binding sites, while the piperazine ring can enhance binding affinity and selectivity. The sulfonyl group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Sulfonyl vs. Thioether : Sulfonyl groups generally improve stability but may reduce membrane permeability.
Biological Activity
1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one is a complex organic compound notable for its potential biological activities. This compound possesses a unique structural framework that includes a benzo[d]thiazole moiety, a piperazine ring, and a sulfonyl group, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 455.6 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzo[d]thiazole component may engage in specific binding interactions, while the piperazine ring enhances the binding affinity and selectivity towards these targets. The sulfonyl group contributes to the compound's solubility and stability, facilitating its interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, compounds with the benzo[d]thiazole core demonstrated IC50 values ranging from 0.14 µM to 2.14 µM against various bacterial strains, indicating potent antibacterial activity .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory potential. Specifically, it has been evaluated as an inhibitor of acetylcholinesterase (AChE) and urease. A study reported that related compounds exhibited IC50 values for AChE inhibition as low as 0.63 µM, suggesting that modifications to the structure could enhance inhibitory effects against these enzymes .
Case Studies
- Antibacterial Activity : In a controlled experiment, the synthesized compound was tested against several bacterial strains. The results showed significant inhibition zones compared to control groups, confirming its potential as an antibacterial agent.
- Enzyme Inhibition : In vitro studies demonstrated that the compound effectively inhibited AChE activity, which is crucial for treating conditions like Alzheimer's disease. The mechanism appears to involve competitive inhibition, where the compound competes with acetylcholine for binding sites on the enzyme.
Data Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
A stepwise synthesis involving coupling reactions and cyclization is recommended. For example:
- Step 1 : React a benzothiazole precursor (e.g., 6-methoxybenzo[d]thiazol-2-amine) with a piperazine derivative under Buchwald–Hartwig amination conditions to form the piperazine-linked intermediate. Catalytic Pd(OAc)/Xantphos in toluene at 110°C for 12 hours achieves ~70% yield .
- Step 2 : Introduce the sulfonyl butanone moiety via nucleophilic substitution. Use 4-methoxyphenylsulfonyl chloride in dichloromethane with triethylamine as a base at 0–25°C for 6 hours, yielding ~65% .
Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (hexane/EtOAc gradient). Adjust stoichiometry to minimize byproducts (e.g., excess piperazine to drive coupling) .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- NMR : H and C NMR to verify methoxy (δ ~3.8 ppm), sulfonyl (δ ~7.8 ppm for aromatic protons), and piperazine (δ ~2.5–3.5 ppm) groups. Compare with analogs in .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 515.12).
- X-ray crystallography (if crystalline): Resolve piperazine and sulfonyl conformations .
- IR : Validate carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350 cm) stretches .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Kinase inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., PI3K/AKT/mTOR) at 1–100 µM concentrations .
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only wells .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding mode to target proteins?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PI3Kγ, PDB: 3L54). Parameterize the compound’s partial charges via Gaussian09 (B3LYP/6-31G*). Prioritize poses with hydrogen bonds to methoxy/sulfonyl groups .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of piperazine-protein interactions. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Validation : Compare predictions with experimental SAR data (e.g., substituent effects on IC) .
Q. How do contradictory solubility data across studies affect formulation strategies?
Discrepancies may arise from:
- Solvent choice : LogP ~2.5 (predicted) suggests moderate hydrophobicity. Use DMSO for stock solutions but test in PBS (pH 7.4) for physiological relevance .
- Polymorphism : Characterize solid-state forms (e.g., anhydrous vs. hydrate) via DSC/TGA. Optimize co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
Mitigation : Standardize solvent systems and report detailed experimental conditions .
Q. What strategies resolve conflicting reports on metabolic stability in liver microsomes?
- Enzyme specificity : Test CYP3A4/2D6 inhibition (fluorogenic substrates) to identify metabolic hotspots.
- Metabolite ID : Use LC-MS/MS to detect oxidative (e.g., demethylation) or conjugative (e.g., sulfation) metabolites .
- Species differences : Compare human vs. rat microsomes. Adjust dosing regimens if human clearance is faster .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
